An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. Two primary routes are discussed in detail: a classical approach involving the construction of the dihydrobenzofuran ring followed by carboxylation, and a more direct method centered on the cyclization of a substituted benzoic acid derivative. This document offers field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding through cited references. Detailed experimental procedures, quantitative data summaries, and visual diagrams of the synthetic workflows are provided to aid researchers in the practical application of these methodologies.
Introduction
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid, bicyclic scaffold is present in a variety of compounds with diverse pharmacological activities. The strategic placement of the carboxylic acid group at the 7-position provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will explore the two most prevalent and scientifically sound pathways for the synthesis of this important molecule.
Pathway 1: Synthesis via Carboxylation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran
This synthetic route is a well-established, multi-step process that first constructs the 2,2-dimethyl-2,3-dihydro-1-benzofuran core, followed by the introduction of the carboxylic acid functionality at the 7-position. This approach offers robustness and is amenable to scale-up.
Part A: Synthesis of the Key Intermediate: 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran
The common intermediate for this pathway is 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, also known as carbofuran phenol. Two effective methods for its preparation are presented below.
This classic approach involves the reaction of catechol with a methallyl halide, followed by a Claisen rearrangement and cyclization.
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Scientific Rationale: The initial O-alkylation of catechol with methallyl chloride forms 2-methallyloxyphenol. A subsequent thermal Claisen rearrangement, a[1][1]-sigmatropic rearrangement, shifts the methallyl group to the ortho position of the phenol.[2][3] The final step is an acid-catalyzed intramolecular cyclization to form the dihydrobenzofuran ring.[4]
Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from Catechol [5]
| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catechol, Methallyl chloride, Sodium hydroxide, Methanol | 1 : 1.1 : 1.1 | Reflux | 8 | ~85 |
| 2 | 2-Methallyloxyphenol | - | 190-210 | 1-2 | ~90 |
| 3 | 3-Methallylcatechol, Acid catalyst (e.g., p-TsOH) | 1 : cat. | 100-150 | 1-3 | ~95 |
Step-by-Step Methodology:
-
O-Alkylation: To a solution of catechol in methanol, add sodium hydroxide. Stir until dissolved and then add methallyl chloride dropwise. Reflux the mixture for 8 hours. After cooling, filter the salt and concentrate the filtrate under reduced pressure.
-
Claisen Rearrangement: Heat the crude 2-methallyloxyphenol in a high-boiling solvent or neat under an inert atmosphere to 190-210 °C for 1-2 hours.
-
Cyclization: Dissolve the resulting 3-methallylcatechol in a suitable solvent like toluene and add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to 100-150 °C for 1-3 hours. After completion, cool the reaction, wash with a basic aqueous solution, and purify the product by distillation or chromatography.
An alternative synthesis of the key intermediate starts from the more readily available 2-hydroxyacetophenone.
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Scientific Rationale: This pathway involves the etherification of 2-hydroxyacetophenone with a methallyl halide to form 2-acetylphenyl methallyl ether. This ether then undergoes a Claisen rearrangement and subsequent intramolecular cyclization. The resulting 7-acetyl-2,2-dimethyl-2,3-dihydrobenzofuran is then converted to the 7-hydroxy derivative via a Baeyer-Villiger oxidation followed by hydrolysis.[6]
Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from 2-Hydroxyacetophenone [6]
| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Hydroxyacetophenone, Methallyl chloride, NaOH, Methanol | 1 : 1.1 : 1.1 | Reflux | 8 | ~80 |
| 2 | 2-Acetylphenyl methallyl ether | - | 190-200 | 5 | ~75 |
| 3 | 7-Acetyl-2,2-dimethyl-2,3-dihydrobenzofuran, Peracetic acid | 1 : 1.2 | Room Temp. | 72 | ~87 |
| 4 | 7-Acetoxy-2,2-dimethyl-2,3-dihydrobenzofuran, NaOH, Ethanol/Water | 1 : excess | Reflux | 2.5 | ~90 |
Step-by-Step Methodology:
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Etherification: React 2-hydroxyacetophenone with methallyl chloride in the presence of sodium hydroxide in methanol under reflux.
-
Claisen Rearrangement and Cyclization: Heat the resulting 2-acetylphenyl methallyl ether, typically without a solvent, to induce rearrangement and cyclization.
-
Baeyer-Villiger Oxidation: Treat the 7-acetyl derivative with an oxidizing agent like peracetic acid in a suitable solvent.
-
Hydrolysis: Hydrolyze the resulting acetate ester with a base such as sodium hydroxide in an ethanol/water mixture.
Workflow for the Synthesis of the Key Intermediate
Caption: Synthesis routes to the key intermediate.
Part B: Carboxylation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran
The final step in this pathway is the introduction of a carboxylic acid group at the 7-position of the dihydrobenzofuran ring. The Kolbe-Schmitt reaction is the most direct and well-established method for this transformation.
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Scientific Rationale: The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and at elevated temperatures.[7] The phenoxide is generated in situ by treating the phenol with a strong base, typically sodium hydroxide. The electrophilic carbon of CO2 is then attacked by the electron-rich aromatic ring of the phenoxide.
Experimental Protocol: Kolbe-Schmitt Carboxylation
| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, NaOH | 1 : 2-3 | 100-120 | - | 1 | >95 |
| 2 | Sodium 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-oxide, CO2 | 1 : excess | 120-150 | 80-100 | 4-6 | 60-70 |
| 3 | Sodium 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylate, HCl | 1 : excess | Room Temp. | - | - | >95 |
Step-by-Step Methodology:
-
Phenoxide Formation: In a high-pressure autoclave, thoroughly mix 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with powdered sodium hydroxide. Heat the mixture under vacuum to remove any residual water.
-
Carboxylation: Pressurize the autoclave with carbon dioxide to 80-100 atm and heat to 120-150 °C for 4-6 hours with stirring.
-
Acidification: After cooling and venting the autoclave, dissolve the solid reaction mass in water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid product. The product can be collected by filtration and purified by recrystallization.
Reaction Scheme for Pathway 1
Caption: Overview of the carboxylation pathway.
Pathway 2: Direct Synthesis via Cyclization of 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid
This more convergent approach involves the synthesis of a substituted benzoic acid precursor, which then undergoes an intramolecular cyclization to directly form the target molecule.
Part A: Synthesis of 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid
The key precursor for this pathway is prepared via a Claisen rearrangement of a methallyloxy benzoic acid derivative.
-
Scientific Rationale: Starting with a salicylic acid derivative, the phenolic hydroxyl group is first protected or esterified, followed by O-alkylation with methallyl chloride. A subsequent Claisen rearrangement will move the methallyl group to the ortho position.[2] Finally, deprotection or hydrolysis of the ester yields the desired benzoic acid precursor. A more direct route involves the direct O-alkylation of salicylic acid followed by the Claisen rearrangement.
Experimental Protocol: Synthesis of the Benzoic Acid Precursor
| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Salicylic acid, Methallyl chloride, K2CO3, Acetone | 1 : 1.2 : 2 | Reflux | 12 | ~90 |
| 2 | 2-(Methallyloxy)benzoic acid | - | 180-200 | 2-3 | ~70 |
Step-by-Step Methodology:
-
O-Alkylation: Reflux a mixture of salicylic acid, methallyl chloride, and potassium carbonate in acetone to obtain 2-(methallyloxy)benzoic acid.
-
Claisen Rearrangement: Heat the 2-(methallyloxy)benzoic acid neat or in a high-boiling solvent to 180-200 °C to induce the Claisen rearrangement. The product, 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid, can be purified by crystallization.
Part B: Intramolecular Cyclization
The final step is the acid-catalyzed intramolecular cyclization of the substituted benzoic acid to form the dihydrobenzofuran ring.
-
Scientific Rationale: The protonation of the alkene in the methallyl group initiates an electrophilic aromatic substitution reaction, where the resulting carbocation is attacked by the electron-rich aromatic ring. Subsequent deprotonation yields the cyclized product.
Experimental Protocol: Cyclization to the Final Product
| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid, Acid catalyst (e.g., polyphosphoric acid) | 1 : cat. | 100-120 | 2-4 | ~85 |
Step-by-Step Methodology:
-
Cyclization: Heat a mixture of 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid with a strong acid catalyst such as polyphosphoric acid (PPA) with stirring.
-
Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the product. The solid can be collected by filtration and recrystallized.
Reaction Scheme for Pathway 2
Caption: Overview of the direct cyclization pathway.
Conclusion
This guide has detailed two robust and scientifically sound pathways for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Pathway 1, proceeding through the well-characterized intermediate 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran followed by a Kolbe-Schmitt carboxylation, offers a reliable and scalable route. Pathway 2 presents a more direct approach via the cyclization of a substituted benzoic acid, which may be advantageous in terms of step economy. The choice of pathway will depend on the specific requirements of the researcher, including starting material availability, scale, and desired purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.
References
-
Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. [Link]
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Kolbe, H., & Schmitt, R. (1885). Ueber die Synthese der Salicylsäure. Journal für Praktische Chemie, 31(1), 397–410. [Link]
- United States Patent 4,463,184.
- United States Patent 4,297,284. Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
- United States Patent 3,419,579. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
-
PrepChem. Synthesis of para-hydroxy-methyl-benzoic acid salt. [Link]
-
Food and Agriculture Organization of the United Nations. 4.3 Carbosulfan (145)/carbofuran (096)(R). [Link]
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]
-
Scribd. 13 Kolbe-Schmitt Reaction. [Link]
-
SynArchive. Johnson-Claisen Rearrangement. [Link]
- Google Patents.
-
Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
- Google Patents. Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
Molecules. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[2]-benzofuro-[2,3-c]. [Link]
-
MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
University of Strathclyde. Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]
- Google Patents. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
-
NIST. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]
-
PubChem. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
Semantic Scholar. Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2- butynyl)sulfanyl]thiophene. [Link]
-
ResearchGate. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. [Link]
Sources
- 1. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
